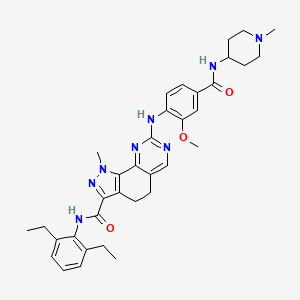
NMS-P715 analog
Übersicht
Beschreibung
NMS-P715 is a selective and orally bioavailable MPS1 inhibitor . It selectively reduces cancer cell proliferation, leaving normal cells almost unaffected . It accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models .
Molecular Structure Analysis
The molecular formula of NMS-P715 is C35H42N8O3 . The InChI key is WGZYFFJOGZFXBF-UHFFFAOYSA-N . The IUPAC name is N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide .
Chemical Reactions Analysis
NMS-P715 is known to be an ATP-competitive inhibitor . It has been found to accelerate mitosis and affect kinetochore components localization, causing massive aneuploidy and cell death in a variety of tumoral cell lines .
Physical And Chemical Properties Analysis
NMS-P715 is a solid powder with a molecular weight of 622.774 . Its molecular formula is C35H42N8O3 . The InChI key is WGZYFFJOGZFXBF-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
1. Cancer Therapy Targeting
NMS-P715 has been identified as a selective and orally bioavailable MPS1 small-molecule inhibitor. It targets the mitotic checkpoint for cancer therapy by selectively reducing cancer cell proliferation while leaving normal cells mostly unaffected. This inhibitor accelerates mitosis and affects kinetochore components localization, causing massive aneuploidy and cell death in various tumoral cell lines. Additionally, it inhibits tumor growth in preclinical cancer models, showcasing its potential as a promising approach to selectively target cancer cells (Colombo et al., 2010).
2. Applications in Nanotechnology and Plant Science
NMS-P715's involvement in nanotechnology and plant science applications is not directly mentioned. However, the field of nanotechnology in plant science is rapidly advancing. Studies have shown that understanding nanoparticle-plant interactions, including uptake, mobilization, and accumulation, is critical for developing smart nanotechnology applications in crop improvement and enhancing plant defense or growth (Sanzari, Leone, & Ambrosone, 2019).
3. Environmental Toxicology and Nanomaterials
In the context of environmental toxicology, NMS-P715's specific effects are not directly mentioned. However, the broader field of nanomaterials in the environment, including their toxicity and applications in environmental clean-up, is an area of significant research. Studies suggest focusing on the ecological effects of aged/weathered nanomaterials, as well as their characterization, bioavailability, and toxicity in environmental and biological matrices (Selck et al., 2016).
4. Potential Risks and Solutions in Nanotechnology
While specific risks associated with NMS-P715 are not detailed, the broader field of nanotechnology, including risks and solutions, is being explored. A multidisciplinary approach is essential to address these challenges, including the study of NM-microbiome interactions and the development of 'nanologicals' for targeting molecular machines (Docter et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYFFJOGZFXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



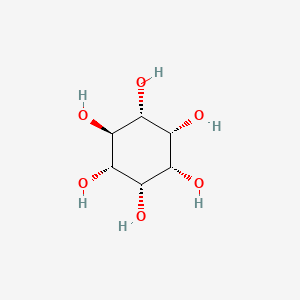
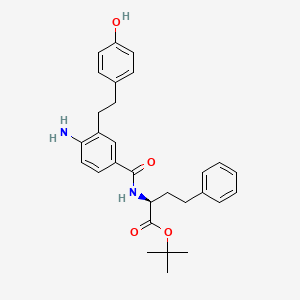
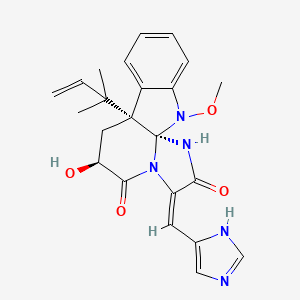
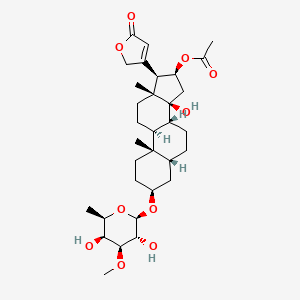
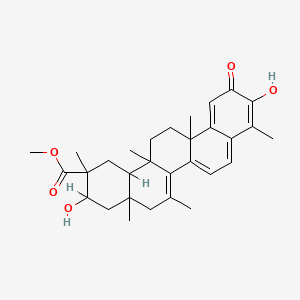

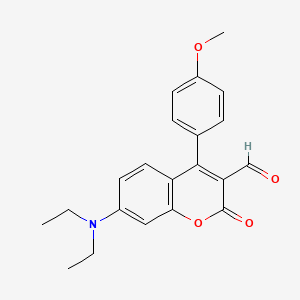
![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)